molecular formula C9H10N2O3 B1296903 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 90557-92-9

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B1296903
CAS No.: 90557-92-9
M. Wt: 194.19 g/mol
InChI Key: MKOUZUYLZSZHFZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA repair enzymes such as topoisomerase I/II and DNA polymerases . These interactions are crucial for the compound’s ability to modulate DNA repair processes, which can be beneficial in cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the PARP1 enzyme, which is involved in DNA repair and cell survival . By inhibiting PARP1, this compound can induce cell death in cancer cells, making it a potential candidate for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes such as PARP1, inhibiting their activity . This inhibition leads to the accumulation of DNA damage in cells, triggering cell death pathways. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA repair enzymes and prolonged induction of cell death in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DNA repair enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating its biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s ability to reach its target sites and exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its ability to interact with DNA repair enzymes and other biomolecules, modulating their activity and function.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOUZUYLZSZHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284292
Record name 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90557-92-9
Record name 90557-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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